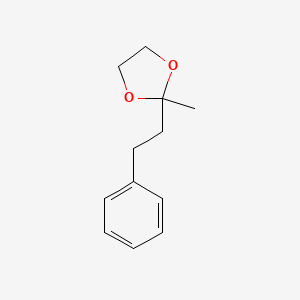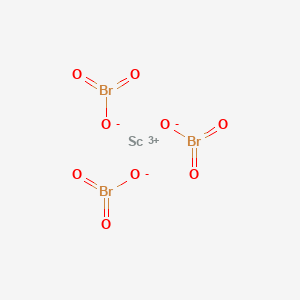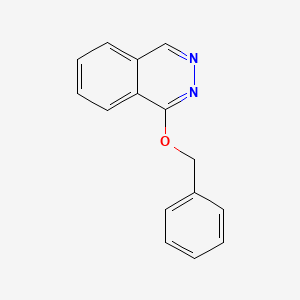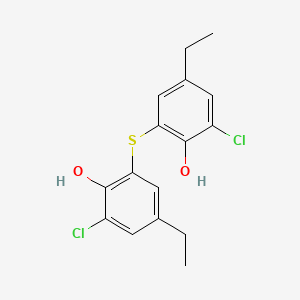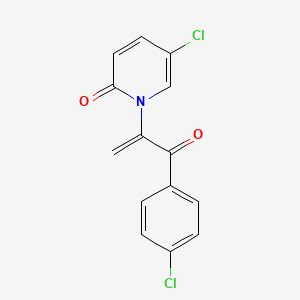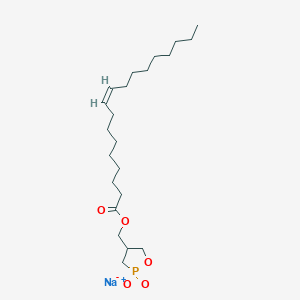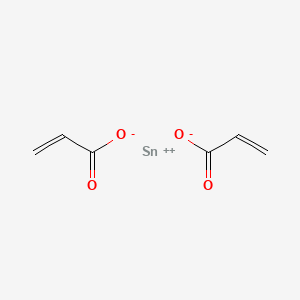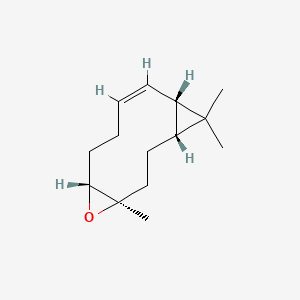
Madolin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Madolin C is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Madolin C can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of precursor compounds under controlled conditions. For instance, a palladium-catalyzed reaction can be employed to form the core structure of this compound . The reaction conditions typically include a specific temperature range, pressure, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistent quality and yield. Techniques such as liquid chromatography-tandem mass spectrometry are used to monitor the purity of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions: Madolin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, in oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate may be used. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Madolin C has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical pathways. Industrially, it is used in the production of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of Madolin C involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain biochemical reactions, facilitating the conversion of substrates into products. The molecular targets of this compound include enzymes and receptors that play crucial roles in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Madolin C can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds like indole derivatives share some structural similarities with this compound but differ in their reactivity and applications . The unique properties of this compound, such as its stability and specific reactivity, make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
205239-56-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(1R,4R,6R,9Z,11S)-4,12,12-trimethyl-5-oxatricyclo[9.1.0.04,6]dodec-9-ene |
InChI |
InChI=1S/C14H22O/c1-13(2)10-6-4-5-7-12-14(3,15-12)9-8-11(10)13/h4,6,10-12H,5,7-9H2,1-3H3/b6-4-/t10-,11+,12+,14+/m0/s1 |
InChI-Schlüssel |
SGNHFLIRMDBALK-IVUXSWSDSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@H](C3(C)C)/C=C\CC[C@H]1O2 |
Kanonische SMILES |
CC1(C2C1C=CCCC3C(O3)(CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



